(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid
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Overview
Description
(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a pentenoic acid backbone with a tert-butoxycarbonyl (Boc) protected amine group, which makes it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a pentenoic acid derivative.
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Formation of the Pentenoic Acid Backbone: The protected amine is then coupled with a pentenoic acid derivative under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The Boc-protected amine group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated compounds, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then interact with enzymes or other proteins. This interaction can inhibit enzyme activity or modify protein function, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic acid
- Acetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methoxy]-
Uniqueness
(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid is unique due to its specific stereochemistry and the presence of the Boc-protected amine group
Properties
CAS No. |
299182-03-9 |
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Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(E,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoic acid |
InChI |
InChI=1S/C10H17NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h5-7H,1-4H3,(H,11,14)(H,12,13)/b6-5+/t7-/m1/s1 |
InChI Key |
SAPXWJIRFYUGTP-WEWAHIQMSA-N |
Isomeric SMILES |
C[C@H](/C=C/C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C=CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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